molecular formula C10H10FN5O2 B2895495 methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate CAS No. 921060-09-5

methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate

Cat. No. B2895495
CAS RN: 921060-09-5
M. Wt: 251.221
InChI Key: KYZWJNRSOKKWQK-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 . They are used in a wide range of applications, including as pesticides, fungicides, and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, carbamates are typically synthesized through the reaction of alcohols with isocyanates . In some cases, metal-catalyzed reactions are used in the synthesis of complex molecules .


Chemical Reactions Analysis

Carbamates can undergo a variety of chemical reactions, including hydrolysis and reactions with amines . The specific reactions would depend on the structure and conditions.

Scientific Research Applications

Antitumor Applications

One significant area of application for methyl ((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate derivatives is in antitumor research. Studies have identified certain compounds with structural similarities showing activity against lymphoid leukemia, melanoma, and carcinoma, underscoring their potential in cancer therapy. For instance, compounds like methyl (5-(2-thienylcarbonyl)-1H-benzimidazole-2-yl) carbamate have been identified for their antitumor activities, suggesting a potential for similar compounds to be utilized in oncological research (Atassi & Tagnon, 1975).

Photophysics and Material Science

In material science, derivatives of this compound have been studied for their photophysical properties. For example, the investigation into the photophysics of newly synthesized fluorophores demonstrates the compound's relevance in developing materials with specific fluorescence characteristics, which could be crucial for creating novel photoreactive or photoresponsive materials (Ghosh et al., 2013).

Fluorescent Detection Applications

Another intriguing application of related compounds is in the detection of explosive materials. Novel fluorescent polymers incorporating elements structurally related to this compound have shown potential in detecting explosive compounds like TNT and DNT, offering a pathway for the development of sensitive detection systems for security applications (Nie et al., 2011).

Antifungal and Antineoplastic Agents

Further, compounds structurally related to this compound have been synthesized and evaluated for their antifungal and antineoplastic properties, revealing a broad spectrum of biological activity that could be leveraged in developing new therapeutic agents (Kamble et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. For example, some carbamates are used as pesticides and work by inhibiting acetylcholinesterase, an enzyme important for nerve function in insects .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a compound and how to handle it safely. They include information on physical and chemical hazards, health hazards, and first aid measures .

Future Directions

Research into new synthetic methods and applications for carbamates is ongoing. For example, there is interest in developing new antidepressants and antimicrobial agents .

properties

IUPAC Name

methyl N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN5O2/c1-18-10(17)12-6-9-13-14-15-16(9)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZWJNRSOKKWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1=NN=NN1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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